

ethyl nonanoate in alcoholic beverage aroma profile

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Compound of Interest

Compound Name: Ethyl Nonanoate

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An In-depth Technical Guide to **Ethyl Nonanoate** in the Aroma Profile of Alcoholic Beverages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonanoate (also known as ethyl pelargonate) is a fatty acid ethyl ester (FAEE) that plays a significant role in the sensory profile of numerous fermented alcoholic beverages. It is recognized as a rich ester in spirits and is commonly associated with the pleasant fruity bouquet of these drinks.[1][2][3][4][5][6] As a secondary metabolite produced by yeast during fermentation, its presence and concentration are influenced by a complex interplay of biochemical and process parameters.[1] This technical guide provides a comprehensive overview of **ethyl nonanoate**, covering its chemical properties, formation pathways, quantitative analysis, and the mechanisms of its sensory perception. The information is intended to serve as a resource for professionals in research, quality control, and development within the beverage and pharmaceutical industries.

Chemical and Physical Properties

Ethyl nonanoate is a colorless, transparent liquid characterized by a fruity, waxy, and cognac-like aroma.[7][8] Its physical and chemical properties are summarized in the table below, compiled from various chemical databases.[5][7][9][10][11][12]

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O ₂	[7][9]
Molecular Weight	186.29 g/mol	[7][9][12]
CAS Number	123-29-5	[5][6][11]
Appearance	Colorless transparent liquid	[7][13]
Odor Profile	Fruity, rose, waxy, nutty, oily, cognac-like	[8][12][13][14]
Density	0.866 g/mL at 25 °C	[7][10][11]
Boiling Point	119 °C at 23 mmHg; 213-214 °C at 760 mmHg	[7][10][13]
Melting Point	-44 °C	[7][9]
Flash Point	94 °C (201.2 °F)	[10]
Water Solubility	Insoluble (29.53 mg/L)	[7][8][9]
Solubility	Miscible in ethanol, ether, propylene glycol	[7][8]
Refractive Index	n _{20/D} 1.422	[7][10][11]

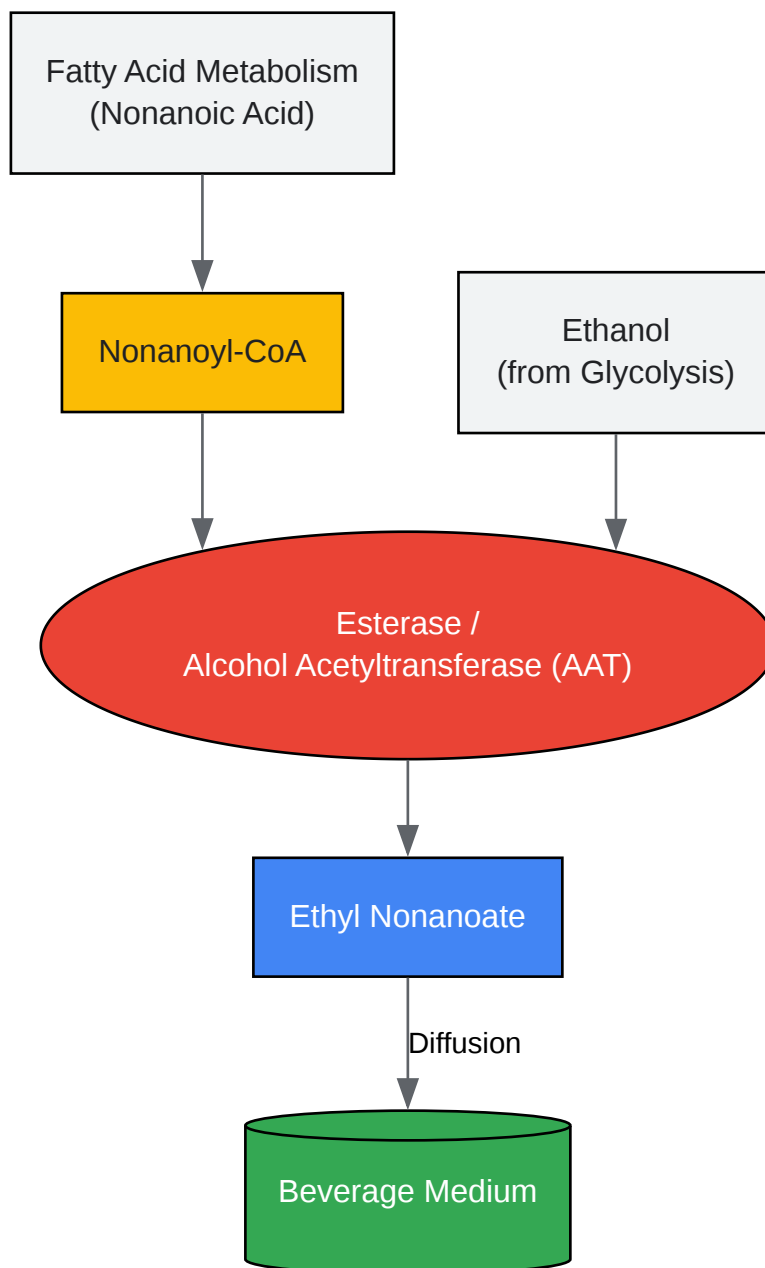
Formation in Alcoholic Beverages

Esters are the largest group of flavor compounds in alcoholic beverages and are primarily produced by yeast during fermentation.[1] The formation of **ethyl nonanoate** is a result of the esterification of ethanol with nonanoyl-CoA, a derivative of the medium-chain fatty acid (MCFA) nonanoic acid.

Biochemical Pathway

The synthesis of ethyl esters occurs intracellularly within the yeast cell. It is an enzymatic reaction catalyzed by esterase enzymes, such as alcohol acetyltransferases (AAT).[15][16] The primary substrates are ethanol, which is abundantly available during fermentation, and an activated fatty acid in the form of acyl-coenzyme A (acyl-CoA).[17]

The pathway can be visualized as follows:



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Biochemical formation pathway of **ethyl nonanoate**.

Factors Influencing Production

The final concentration of **ethyl nonanoate** in an alcoholic beverage is not solely dependent on the yeast's genetic capacity but is heavily influenced by the fermentation conditions.

- **Yeast Strain:** Different strains of *Saccharomyces cerevisiae* and non-*Saccharomyces* yeasts possess varying levels of ester-synthesizing enzymes and produce different fatty acid profiles, directly impacting ester production.[17][18]
- **Fermentation Temperature:** Higher fermentation temperatures generally increase the production of medium- and long-chain ethyl esters like ethyl octanoate and decanoate.[18]
- **Wort/Must Composition:** The availability of precursors is critical. Higher levels of lipids and unsaturated fatty acids in the must or wort can suppress ester formation, whereas high levels of free amino nitrogen (FAN) and zinc tend to increase it.[18]
- **Oxygenation:** Wort aeration influences yeast growth and the availability of acetyl-CoA. Lower oxygenation levels can lead to increased ester production as less acetyl-CoA is consumed for sterol synthesis.[16][19]
- **Fermenter Geometry & Pressure:** Hydrostatic pressure and dissolved CO₂ levels, often higher in tall, narrow fermenters, can reduce the synthesis of esters.[19]

Quantitative Data

The concentration of **ethyl nonanoate** varies significantly across different types of alcoholic beverages, often depending on the raw materials, yeast, and production process. Its contribution to the overall aroma is determined by its concentration relative to its sensory perception threshold.

Concentration in Alcoholic Beverages

Beverage Type	Analyte	Median Concentration	Concentration Range	Reference(s)
Cachaça	Ethyl Nonanoate	0.40 mg/100 mL AA ¹	0.10 - 1.27 mg/100 mL AA ¹	[15][17]
Rum	Ethyl Nonanoate	0.04 mg/100 mL AA ¹	0.01 - 0.10 mg/100 mL AA ¹	[15][17]
Whisky	Ethyl Nonanoate	0.05 mg/100 mL AA ¹	0.01 - 0.12 mg/100 mL AA ¹	[15][17]
Model Wine ²	Ethyl Nonanoate	N/A	0.2 - 0.4 µg/L (429 ng/L)	[20]
Lager Beer	Ethyl Hexanoate	N/A	70 - 500 µg/L	[4]
Lager Beer	Ethyl Octanoate	N/A	170 µg/L (typical)	[19]

¹Concentration expressed in mg per 100 mL of anhydrous alcohol. ²Concentration in model wine after addition of 1 mM **methyl nonanoate** precursor.[20] Data for beer esters are provided for context as specific ranges for **ethyl nonanoate** were not available in the cited literature.

Sensory Perception Thresholds

The odor threshold is the minimum concentration of a substance that can be detected by the human senses. This value is highly dependent on the medium (matrix) in which the compound is present.

Analyte	Medium	Threshold Concentration	Reference(s)
Ethyl Nonanoate	Wine	850 µg/L (850 ppb)	[14]
Ethyl Nonanoate	20% ABV solution	105 µg/L	[9]
Ethyl Nonanoate	30% ABV solution	50 µg/L	[9]
Ethyl Nonanoate	40% ABV solution	634 µg/L	[9]
Ethyl Nonanoate	50% ABV solution	1639 µg/L	[9]
Ethyl Nonanoate	60% ABV solution	2103 µg/L	[9]

Experimental Protocols

The quantitative analysis of **ethyl nonanoate** and other volatile esters in alcoholic beverages is predominantly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.[2][8][10][17][21]

HS-SPME-GC-MS for Wine Analysis

This protocol is a representative method adapted from procedures for analyzing volatile compounds in wine.[2][21][22]

1. Sample Preparation:

- Pipette 5 mL of the wine sample into a 20 mL glass vial.
- Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.
- Add an appropriate internal standard (e.g., 10 µL of 4-methyl-2-pentanol at a concentration of ~2 g/L) for accurate quantification.[21]
- Immediately seal the vial with a PTFE-lined septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

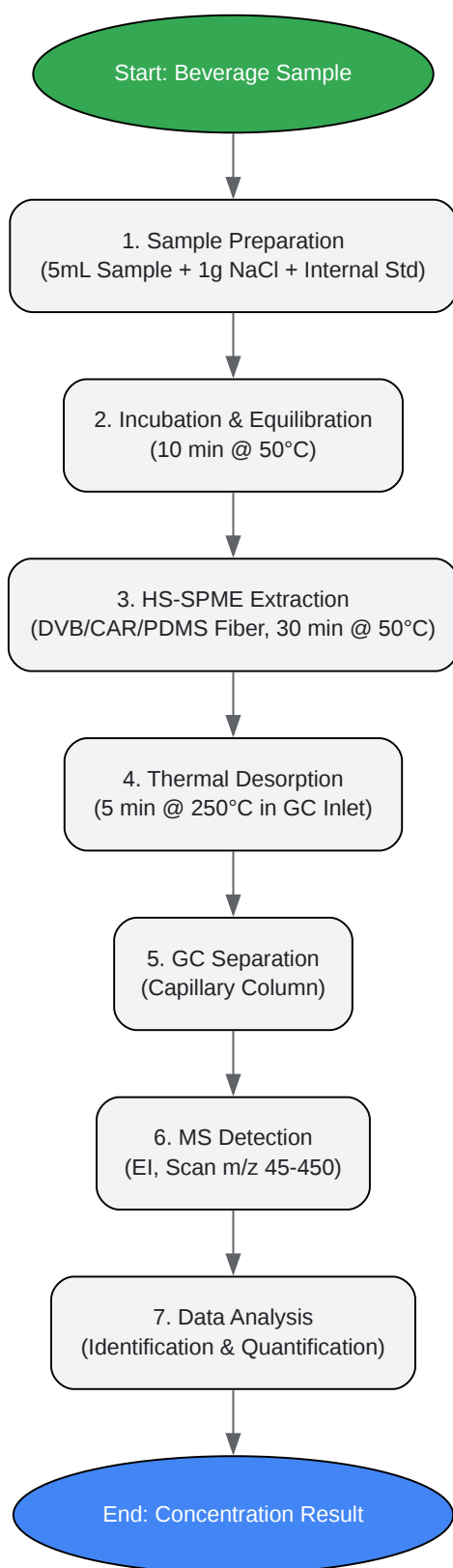
- Fiber: A 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile compounds.[2][21]
- Incubation: Place the vial in a heating block or water bath set to 50 $^{\circ}\text{C}$. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm).[2]
- Extraction: Expose the SPME fiber to the headspace of the sample vial for 10-30 minutes at 50 $^{\circ}\text{C}$ with continued agitation.[2]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250-260 $^{\circ}\text{C}$, for 5 minutes to thermally desorb the analytes.[2]
- Column: A polar capillary column, such as a DB-FFAP or ZB-WAXplus (e.g., 60 m x 0.25 mm x 0.25 μm), is typically used for the separation of esters.[16]
- Oven Temperature Program: A representative program is: initial temperature of 35-40 $^{\circ}\text{C}$ for 5 min, ramp at 3-5 $^{\circ}\text{C}/\text{min}$ to 220-250 $^{\circ}\text{C}$, and hold for 5 min.[22]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 45–450. The ion source and transfer line temperatures are typically set to 250 $^{\circ}\text{C}$.[22]

4. Data Analysis:

- Identify **ethyl nonanoate** based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
- Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.



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Experimental workflow for HS-SPME-GC-MS analysis.

Sensory Perception and Signaling Pathway

The perception of aromas like that of **ethyl nonanoate** is a complex neurological process that begins with the interaction of the volatile molecule with receptors in the nasal cavity.

Olfactory Receptors (ORs)

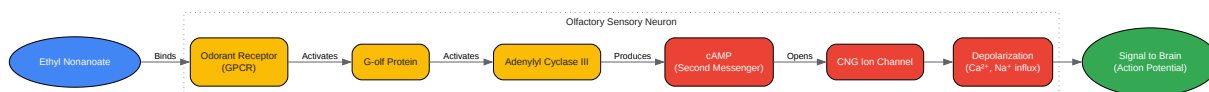
The detection of odorants in mammals is mediated by a vast family of Olfactory Receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[17] Each olfactory sensory neuron (OSN) in the olfactory epithelium typically expresses a single type of OR, which determines its sensitivity to specific odorants.[15] The interaction between an odorant molecule like **ethyl nonanoate** and an OR is based on the molecule's shape, size, and chemical properties.

The Canonical Olfactory Signaling Pathway

When an odorant binds to its specific OR, it triggers a conformational change in the receptor, initiating an intracellular signaling cascade. This is the primary mechanism for converting a chemical signal into an electrical signal that the brain can interpret.

- **Receptor Activation:** **Ethyl nonanoate** binds to a specific Olfactory Receptor (GPCR) on the cilia of an OSN.
- **G Protein Coupling:** The activated GPCR interacts with and activates a specialized G protein, G-olf ($G\alpha_{olf}$). [15]
- **Second Messenger Production:** The activated α -subunit of G-olf stimulates adenylyl cyclase type III (ACIII), an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP). [15]
- **Ion Channel Gating:** The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
- **Depolarization and Action Potential:** The influx of cations (primarily Ca^{2+} and Na^{+}) through the open CNG channels depolarizes the OSN. If this depolarization reaches the threshold, it triggers an action potential.

- **Signal Transmission:** The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed further, leading to the perception of the specific aroma.



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Canonical olfactory signal transduction pathway.

Conclusion

Ethyl nonanoate is a key contributor to the desirable fruity and complex aromas of many alcoholic beverages. Its formation is a dynamic process governed by yeast metabolism and a multitude of controllable fermentation parameters. Understanding these factors allows for targeted modulation of the final aroma profile. Accurate quantification, typically achieved through HS-SPME-GC-MS, is essential for quality control and product development. Furthermore, knowledge of the fundamental GPCR-mediated signaling pathway responsible for its perception provides a basis for advanced sensory science and potential applications in flavor chemistry and related fields. This guide serves as a foundational technical resource for professionals seeking to understand and control the impact of this important aroma compound.

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